![molecular formula C19H19BrCl3N3O4S B5073925 N-(1-{[(4-BROMOANILINO)CARBOTHIOYL]AMINO}-2,2,2-TRICHLOROETHYL)-3,4,5-TRIMETHOXYBENZAMIDE CAS No. 303062-85-3](/img/structure/B5073925.png)
N-(1-{[(4-BROMOANILINO)CARBOTHIOYL]AMINO}-2,2,2-TRICHLOROETHYL)-3,4,5-TRIMETHOXYBENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-{[(4-BROMOANILINO)CARBOTHIOYL]AMINO}-2,2,2-TRICHLOROETHYL)-3,4,5-TRIMETHOXYBENZAMIDE is a complex organic compound with a molecular formula of C19H19BrCl3N3O4S and a molecular weight of 571.708 g/mol This compound is notable for its unique structure, which includes a brominated aniline group, a trichloroethyl group, and a trimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{[(4-BROMOANILINO)CARBOTHIOYL]AMINO}-2,2,2-TRICHLOROETHYL)-3,4,5-TRIMETHOXYBENZAMIDE typically involves multiple steps. One common method includes the reaction of 4-bromoaniline with carbon disulfide to form the corresponding carbothioyl derivative. This intermediate is then reacted with 2,2,2-trichloroethylamine under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-{[(4-BROMOANILINO)CARBOTHIOYL]AMINO}-2,2,2-TRICHLOROETHYL)-3,4,5-TRIMETHOXYBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.
Substitution: The bromine atom in the aniline group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
N-(1-{[(4-BROMOANILINO)CARBOTHIOYL]AMINO}-2,2,2-TRICHLOROETHYL)-3,4,5-TRIMETHOXYBENZAMIDE has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(1-{[(4-BROMOANILINO)CARBOTHIOYL]AMINO}-2,2,2-TRICHLOROETHYL)-3,4,5-TRIMETHOXYBENZAMIDE is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting enzymes or interfering with cellular processes. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
- N-(1-{[(4-BROMOANILINO)CARBOTHIOYL]AMINO}-2,2,2-TRICHLOROETHYL)ACRYLAMIDE
- N-(1-{[(4-BROMOANILINO)CARBOTHIOYL]AMINO}-2,2,2-TRICHLOROETHYL)TETRADECANAMIDE
- **N-(1-{[(2-BROMOANILINO)CARBOTHIOYL]AMINO}-2,2,2-TRICHLOROETHYL)-3,4-DIMETHOXYBENZAMIDE
Properties
IUPAC Name |
N-[1-[(4-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrCl3N3O4S/c1-28-13-8-10(9-14(29-2)15(13)30-3)16(27)25-17(19(21,22)23)26-18(31)24-12-6-4-11(20)5-7-12/h4-9,17H,1-3H3,(H,25,27)(H2,24,26,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKBSSVFMQZRAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrCl3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303062-85-3 |
Source
|
Record name | N-(1-{[(4-BROMOANILINO)CARBOTHIOYL]AMINO}-2,2,2-TRICHLOROETHYL)-3,4,5-TRIMETHOXYBENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.